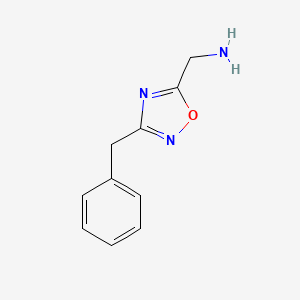

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQASRVLTKCPNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424367 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-43-4 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This document delves into the nuanced chemical characteristics of this specific derivative, offering a technical resource for researchers and professionals engaged in drug discovery and development. We will explore a plausible synthetic pathway, predict its physicochemical and spectroscopic characteristics, discuss its chemical reactivity, and survey the landscape of its potential therapeutic applications based on the rich pharmacology of the 1,2,4-oxadiazole class of compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in pharmaceutical sciences due to its favorable physicochemical properties and broad spectrum of biological activities.[2][3] Its metabolic stability, a consequence of its aromatic character and resistance to enzymatic degradation, makes it an attractive scaffold in the design of novel therapeutics.[1] Furthermore, the 1,2,4-oxadiazole ring can act as a bioisosteric replacement for esters and amides, a strategy often employed to enhance a drug candidate's pharmacokinetic profile by improving oral bioavailability and metabolic half-life.[1]

Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][4] The specific substitution pattern on the oxadiazole ring profoundly influences its biological target and efficacy. In the case of this compound, the presence of a benzyl group at the 3-position and a methanamine group at the 5-position suggests a molecule with the potential for diverse biological interactions. This guide aims to provide a detailed chemical foundation for the exploration of this promising compound.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated to be in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| pKa (most basic) | ~8.5-9.5 (for the primary amine) |

| LogP | ~1.5 - 2.5 |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water, but should be soluble in acidic aqueous solutions. |

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis and Characterization

A robust and efficient synthesis of this compound is crucial for its further investigation. Based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a multi-step synthetic route is proposed.[5]

Diagram 2: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Phenylacetamidoxime

-

To a solution of phenylacetonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of tert-butyl ((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)carbamate (Boc-protected intermediate)

-

To a solution of N-Boc-glycine in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) and stir at room temperature to activate the carboxylic acid.

-

Add the phenylacetamidoxime from Step 1 to the reaction mixture and continue stirring at room temperature.

-

Heat the reaction mixture to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.[1] The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane), dropwise at 0 °C.[6][7]

-

Stir the reaction mixture at room temperature until the deprotection is complete, as indicated by TLC.

-

Remove the solvent and excess acid under reduced pressure. The resulting product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to yield the free amine. Purification can be achieved by recrystallization or column chromatography.

Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

| Technique | Expected Salient Features |

| ¹H NMR | - Aromatic protons of the benzyl group: multiplet around δ 7.2-7.4 ppm. - Methylene protons of the benzyl group: singlet around δ 4.0-4.2 ppm. - Methylene protons of the aminomethyl group: singlet around δ 3.8-4.0 ppm. - Amine protons: broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons of the benzyl group: signals in the range of δ 125-140 ppm. - Methylene carbon of the benzyl group: signal around δ 30-35 ppm. - Carbons of the 1,2,4-oxadiazole ring: signals in the range of δ 165-175 ppm. - Methylene carbon of the aminomethyl group: signal around δ 35-40 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine: two bands in the region of 3300-3400 cm⁻¹. - C-H stretching of aromatic and aliphatic groups: ~3000-3100 cm⁻¹ and ~2850-2950 cm⁻¹ respectively. - C=N stretching of the oxadiazole ring: ~1600-1650 cm⁻¹. - C-O stretching of the oxadiazole ring: ~1050-1150 cm⁻¹. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z 190.10. |

Diagram 3: Characterization Workflow

Caption: Workflow for the purification and characterization of the target compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main structural components: the 1,2,4-oxadiazole ring, the benzyl group, and the primary aminomethyl group.

-

1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations. The ring is susceptible to nucleophilic attack, particularly at the C5 position, which can lead to ring-opening reactions under harsh conditions (e.g., strong acids or bases). The N-O bond is the weakest bond in the ring and can be cleaved under reductive or photolytic conditions, leading to rearrangements.[8]

-

Benzyl Group: The benzyl group is relatively inert. The methylene protons are benzylic and can be involved in radical reactions under specific conditions. The phenyl ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the attached oxadiazole ring.

-

Aminomethyl Group: The primary amine is the most reactive functional group in the molecule. It is nucleophilic and basic, and will readily react with electrophiles. Common reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Salt Formation: Reaction with acids to form ammonium salts.

-

The interplay of these reactive sites allows for a wide range of chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules and chemical libraries.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.[9] The specific combination of a benzyl and an aminomethyl substituent in this compound suggests several promising avenues for drug discovery research.

-

Oncology: Many 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated potent anticancer activity against various cancer cell lines.[4] The structural features of the title compound could allow it to interact with various biological targets implicated in cancer, such as kinases, proteases, or protein-protein interactions.

-

Infectious Diseases: The 1,2,4-oxadiazole nucleus is present in several compounds with antibacterial, antifungal, and antiviral properties.[2] The aminomethyl group could be crucial for interacting with bacterial or viral enzymes, or for improving the compound's solubility and cell permeability.

-

Neuroscience: The ability of 1,2,4-oxadiazoles to act as bioisosteres for amides and esters has led to their incorporation into centrally acting agents. They have been explored as ligands for various receptors in the central nervous system, including muscarinic, serotonergic, and benzodiazepine receptors.[1][9]

-

Inflammation and Pain: A number of 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[3] The benzyl group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

The primary amine of this compound provides a convenient handle for further chemical derivatization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This makes it an attractive starting point for lead optimization in a drug discovery program.

Conclusion

This compound is a molecule of significant interest, combining the robust and biologically favorable 1,2,4-oxadiazole core with versatile benzyl and aminomethyl substituents. While experimental data for this specific compound is sparse, this guide has provided a comprehensive theoretical framework for its chemical properties. We have outlined a plausible and detailed synthetic route, predicted its key physicochemical and spectroscopic characteristics, discussed its likely chemical reactivity, and explored its potential applications in drug discovery. This technical guide serves as a valuable resource for researchers and scientists, providing the foundational knowledge necessary to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives.

References

- Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. 2009;19(10):2739-2741. doi:10.1016/j.bmcl.2009.03.158

- Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. American Journal of Biomedical Research. 2018;6(1):25-32.

- 3-BENZYL-5-CHLORO-1,2,4-THIADIAZOLE 95%. ChemBuyersGuide.com. Accessed January 17, 2026.

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. 2013;9:259-268. doi:10.3762/bjoc.9.259

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. 2022;106(11):3877-3893. doi:10.1007/s00253-022-11969-0

- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2018;23(11):2945. doi:10.3390/molecules23112945

- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Molecular Diversity. 2022;26(4):2315-2331. doi:10.1007/s11030-021-10374-5

- Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. 2021;45(2):466-479. doi:10.3906/kim-2011-20

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. 1990;33(4):1128-1138. doi:10.1021/jm00166a014

- Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. Molecules. 2019;24(18):3348. doi:10.3390/molecules24183348

- 3-Benzyl-5-chloromethyl-1,2,4-oxadiazole. Sigma-Aldrich. Accessed January 17, 2026.

- NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters. 2016;18(1):148-151. doi:10.1021/acs.orglett.5c03219

- Process for preparing phenylacetamide.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. 2020;13(6):111. doi:10.3390/ph13060111

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Accessed January 17, 2026.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. 2012;55(17):7649-7661. doi:10.1021/jm300698d

- 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole. Sigma-Aldrich. Accessed January 17, 2026.

- 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole. AccelaChem. Accessed January 17, 2026.

- 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole. AccelaChem. Accessed January 17, 2026.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecular Diversity. 2022;26(4):2465-2483. doi:10.1007/s11030-021-10374-5

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. 2021;26(11):3301. doi:10.3390/molecules26113301

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. 2023;28(14):5418. doi:10.3390/molecules28145418

- Synthesis of 2-alkoxy-2-phenylacetamido-carboxylic acids. Journal of the Chemical Society C: Organic. 1971;15:2510-2513. doi:10.1039/J39710002510

- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules. 2021;26(16):4999. doi:10.3390/molecules26164999

- Synthesis of Some Functionalized arylaminomethyl-1 ,2,4-triazoles, 1,3,4-oxa- And Thiadiazoles. Acta Poloniae Pharmaceutica. 2003;60(1):55-62.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020;10(40):23933-23939. doi:10.1039/D0RA04110F

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Biointerface Research in Applied Chemistry. 2022;12(5):6573-6595. doi:10.33263/BRIAC125.65736595

- Boc De-protection. Reddit. Accessed January 17, 2026.

- Supplementary Information. The Royal Society of Chemistry. Accessed January 17, 2026.

- Supporting Information. American Chemical Society. Accessed January 17, 2026.

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. 2020;2020(8):115-124.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020;10(40):23933-23939. doi:10.1039/D0RA04110F

- substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci.. 2014;27(3):533-539.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci.. 2013;26(4):723-729.

- Synthesis of 1,2,4-oxadiazoles from N-Boc amino acids 10a–e and amidoximes 11a–b.

- Synthetic Route from Amidoximes to 3-methyl-2H-1,2,4-oxadiazol-5-one. Benchchem. Accessed January 17, 2026.

- SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research. 2021;3(4):1-5.

- Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 4):o820. doi:10.1107/S160053681100958X

- Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters. 2019;10(10):1413-1419. doi:10.1021/acsmedchemlett.9b00282

- Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. 2005;39(8):434-443.

- 1H NMR Chemical Shifts.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. 2021;26(11):3301. doi:10.3390/molecules26113301

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine and its Derivatives: Synthesis, Characterization, and Applications for the Research Scientist

Foreword: Navigating the Landscape of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester groups. This five-membered heterocycle is not merely a molecular scaffold but a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

This guide provides an in-depth technical overview of a specific, yet representative, member of this class: (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. We will delve into its synthesis, characterization, and potential applications, offering insights from a field-proven perspective. While a dedicated CAS number for the free base of this compound is not readily found in public databases, its hydrochloride salt is documented, and this guide will serve as a comprehensive resource for researchers working with this and structurally related compounds.

Compound Identification and Physicochemical Properties

Chemical Name: this compound

While a specific CAS Registry Number for the free base is not prominently available, the hydrochloride salt is identified in databases such as PubChem. For the purpose of this guide, we will refer to the parent compound and its common salt.

Molecular Formula: C₁₀H₁₁N₃O

Molecular Weight: 189.22 g/mol

Predicted Physicochemical Properties:

| Property | Value | Source |

| XlogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 189.090212 g/mol | PubChem |

| Topological Polar Surface Area | 63.8 Ų | PubChem |

These predicted properties suggest a compound with good oral bioavailability potential, adhering to many of Lipinski's rules for drug-likeness. The benzyl group provides a hydrophobic region, while the methanamine and the oxadiazole ring itself offer sites for hydrogen bonding, crucial for target engagement.

Synthesis of the 1,2,4-Oxadiazole Core: A Strategic Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime. This approach offers a high degree of flexibility in introducing diverse substituents at the 3- and 5-positions of the oxadiazole ring.

A general and robust protocol for the synthesis of this compound would logically proceed through a protected amine intermediate. The rationale behind using a protecting group, such as a tert-butoxycarbonyl (Boc) group, is to prevent side reactions with the amine functionality during the oxadiazole ring formation.

Proposed Synthetic Workflow

The following diagram illustrates a logical and experimentally sound workflow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature procedures for the synthesis of analogous 1,2,4-oxadiazoles.

Step 1: Synthesis of Phenylacetamidoxime

-

To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium carbonate, 1.2 eq) in aqueous ethanol, add phenylacetonitrile (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude phenylacetamidoxime, which can often be used in the next step without further purification.

Step 2: Synthesis of the O-Acyl Amidoxime Intermediate

-

Dissolve Boc-glycine (1.0 eq), phenylacetamidoxime (1.0 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials.

-

Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

-

Dry the organic layer, filter, and concentrate to obtain the crude O-acyl amidoxime intermediate.

Step 3: Cyclodehydration to the 1,2,4-Oxadiazole

-

Dissolve the crude O-acyl amidoxime intermediate in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux. The cyclodehydration can often be facilitated by the addition of a catalytic amount of a base (e.g., diisopropylethylamine) or an acid.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the pure tert-butyl ((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)carbamate.

Step 4: Deprotection to Yield the Final Product

-

Dissolve the protected oxadiazole in a suitable solvent such as DCM.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the excess acid and solvent under reduced pressure.

-

The resulting product will be the salt of the amine (e.g., trifluoroacetate or hydrochloride). If the free base is desired, a basic workup can be performed.

Structural Elucidation and Characterization

The unambiguous identification of this compound requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ group around 4.0 ppm). The methylene group attached to the oxadiazole ring and the amine will also have a distinct chemical shift.

-

¹³C NMR: The carbon NMR will provide signals for the carbons of the phenyl ring, the benzylic carbon, the two distinct carbons of the oxadiazole ring, and the methylene carbon of the methanamine moiety. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at approximately 164 and 162 ppm.[1]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. A key fragmentation process for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the oxadiazole ring, and C-O-C stretching.

The Role of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable properties:

-

Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisosterism: It can act as a bioisosteric replacement for esters and amides, potentially improving properties like cell permeability and oral bioavailability.

-

Hydrogen Bonding: The nitrogen and oxygen atoms of the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[3][4]

Therapeutic Applications of 1,2,4-Oxadiazole Derivatives

Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of therapeutic applications:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][5]

-

Anti-inflammatory Agents: The scaffold has been incorporated into molecules targeting inflammatory pathways.

-

Antibacterial and Antifungal Agents: The unique electronic properties of the oxadiazole ring have been exploited in the development of novel antimicrobial compounds.[3]

The following diagram illustrates the diverse biological activities of the 1,2,4-oxadiazole core.

Caption: Diverse biological activities of 1,2,4-oxadiazole derivatives.

Safety and Handling

As with any research chemical, proper safety precautions must be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.

For related oxadiazole compounds, safety data sheets indicate that they may cause skin and eye irritation.[6] Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.

Future Perspectives

The versatility of the 1,2,4-oxadiazole scaffold ensures its continued importance in drug discovery and materials science. For this compound, future research could focus on:

-

Library Synthesis: Expanding the substitution on the benzyl ring and derivatizing the primary amine to create a library of compounds for biological screening.

-

Mechanism of Action Studies: If biological activity is identified, elucidating the specific molecular targets and pathways involved.

-

Development of Prodrugs: Modifying the primary amine to create prodrugs with enhanced pharmacokinetic properties.

Conclusion

This compound represents a valuable building block and a potential pharmacophore in the vast and ever-expanding field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and the broader context of the 1,2,4-oxadiazole class of compounds. By understanding the fundamental chemistry and biological potential of this scaffold, researchers are well-equipped to explore its utility in the development of novel therapeutic agents.

References

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: )

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL: [Link])

-

Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives - ResearchGate. (URL: [Link])

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed. (URL: )

- SAFETY D

Sources

Unraveling the Molecular Trajectory of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Technical Guide to Mechanistic Elucidation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine represents a specific embodiment of this privileged scaffold, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for investigating the molecular pathways through which this compound may exert its biological effects. By leveraging established knowledge of the 1,2,4-oxadiazole class, we propose several putative mechanisms of action and detail the requisite experimental workflows for their validation. This document serves as an in-depth resource for researchers seeking to characterize the pharmacological profile of this compound and similar derivatives, thereby accelerating their potential translation into therapeutic agents.

Introduction: The 1,2,4-Oxadiazole Core and the Subject Compound

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its structural rigidity, metabolic stability, and capacity to act as a bioisostere for ester and amide functionalities make it an attractive moiety in drug design.[4] The diverse biological activities of 1,2,4-oxadiazole derivatives underscore their potential to interact with a wide array of biological targets.[5][6]

The subject of this guide, this compound, features a benzyl group at the 3-position and a methanamine group at the 5-position of the 1,2,4-oxadiazole core. The presence of the benzyl group introduces lipophilicity and potential for aromatic interactions, while the primary amine of the methanamine moiety can participate in hydrogen bonding and salt bridge formation, suggesting a high potential for specific receptor or enzyme engagement.

Given the nascent stage of research on this particular molecule, this guide will focus on a deductive approach to understanding its mechanism of action. We will posit several testable hypotheses based on the established pharmacology of the broader 1,2,4-oxadiazole class.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the extensive literature on 1,2,4-oxadiazole derivatives, we propose three primary, plausible mechanisms of action for this compound:

-

Hypothesis 1: Modulation of Inflammatory Pathways via NF-κB Inhibition.

-

Hypothesis 2: Induction of Apoptosis through Caspase-3 Activation.

-

Hypothesis 3: Neuroprotection via Acetylcholinesterase Inhibition.

The following sections will delve into the rationale behind each hypothesis and provide detailed protocols for their experimental validation.

Hypothesis 1: Modulation of Inflammatory Pathways via NF-κB Inhibition

Scientific Rationale:

Chronic inflammation is a key pathological feature of numerous diseases. The transcription factor NF-κB is a master regulator of the inflammatory response, and its inhibition is a well-established therapeutic strategy. Several 1,2,4-oxadiazole derivatives have been reported to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[7] The structural motifs within this compound may allow it to interfere with key components of this cascade.

Experimental Workflow:

The primary objective is to determine if this compound can inhibit the activation and nuclear translocation of NF-κB in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Figure 1: Experimental workflow for assessing NF-κB inhibition.

Detailed Protocol for Western Blot Analysis of NF-κB (p65) Phosphorylation:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 overnight at 4°C. A GAPDH antibody should be used as a loading control.[8][9]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of the phospho-p65 band to the total p65 band and the loading control (GAPDH).

-

Compare the normalized values between treated and untreated groups to determine the inhibitory effect of the compound.

-

| Parameter | Expected Outcome for a Positive Result |

| Phospho-p65 Levels | Dose-dependent decrease in LPS-induced phosphorylation. |

| Total p65 Levels | No significant change. |

Table 1: Expected outcomes for Western blot analysis of NF-κB inhibition.

Hypothesis 2: Induction of Apoptosis through Caspase-3 Activation

Scientific Rationale:

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Caspase-3 is a critical executioner caspase in the apoptotic cascade. Several 1,2,4-oxadiazole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase-3.[10][11] The cytotoxic potential of this compound could be mediated by this pro-apoptotic pathway.

Figure 2: Hypothesized apoptotic pathway via Caspase-3 activation.

Experimental Workflow:

The objective is to measure the activity of caspase-3 in a cancer cell line (e.g., MCF-7 breast cancer cells) following treatment with the compound.

Detailed Protocol for Caspase-3 Activity Assay:

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a positive control such as staurosporine.

-

-

Caspase-3 Activity Measurement:

-

Use a commercially available colorimetric or fluorometric caspase-3 assay kit.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.

-

Plot the dose-response curve to determine the EC50 for caspase-3 activation.

-

| Parameter | Expected Outcome for a Positive Result |

| Caspase-3 Activity | Dose-dependent increase in enzymatic activity. |

Table 2: Expected outcomes for Caspase-3 activity assay.

Hypothesis 3: Neuroprotection via Acetylcholinesterase Inhibition

Scientific Rationale:

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The 1,2,4-oxadiazole scaffold has been incorporated into compounds designed as AChE inhibitors.[12] Given the structural features of this compound, it may possess the ability to bind to and inhibit the active site of AChE.

Experimental Workflow:

The goal is to determine the in vitro inhibitory activity of the compound against AChE using the Ellman's method.[1][13]

Figure 3: Principle of the Ellman's assay for AChE inhibition.

Detailed Protocol for In Vitro Acetylcholinesterase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve AChE (from electric eel) in the buffer to a final concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

-

Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of the compound solution (or buffer for control)

-

10 µL of AChE solution

-

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]

-

| Parameter | Expected Outcome for a Positive Result |

| Reaction Rate | Dose-dependent decrease in the rate of color formation. |

| IC50 Value | A measurable IC50 value indicating the potency of inhibition. |

Table 3: Expected outcomes for AChE inhibition assay.

Concluding Remarks and Future Directions

This technical guide outlines a systematic and hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed experimental workflows provide a robust starting point for characterizing its pharmacological profile. It is important to note that these hypotheses are not mutually exclusive, and the compound may exhibit multiple mechanisms of action.

Should the initial investigations yield positive results, further studies would be warranted. These could include:

-

Target Deconvolution: Employing techniques such as affinity chromatography or chemoproteomics to identify specific protein binding partners.

-

In Vivo Studies: Evaluating the efficacy of the compound in relevant animal models of inflammation, cancer, or neurodegenerative disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

By following the structured approach detailed in this guide, researchers can efficiently and rigorously investigate the therapeutic potential of this compound, contributing to the broader understanding of 1,2,4-oxadiazole pharmacology and the development of novel therapeutics.

References

-

RSC Publishing. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]

-

MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. [Link]

-

MDPI. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. [Link]

-

PubMed. (1976). Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles. [Link]

-

ACS Publications. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

NIH. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. [Link]

-

NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

-

Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. [Link]

-

PubMed. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]

-

Der Pharma Chemica. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. [Link]

-

International Journal of Pharmacy and Technology. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery with a Focus on (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester functionalities.[1] This unique characteristic allows for the enhancement of pharmacokinetic profiles, including improved metabolic stability and oral bioavailability. Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3] This technical guide provides a comprehensive overview of the biological landscape of 1,2,4-oxadiazole derivatives, with a specific focus on the potential activities of the under-explored compound, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. Through an analysis of structure-activity relationships (SAR) and a review of established therapeutic targets for analogous structures, we will project a scientific rationale for the future investigation of this specific molecule.

The 1,2,4-Oxadiazole Core: Physicochemical Properties and Synthetic Strategies

The 1,2,4-oxadiazole ring is an aromatic heterocycle first synthesized in 1884.[1] Its stability under various physiological conditions, coupled with its capacity for hydrogen bonding, makes it an attractive scaffold for interacting with biological macromolecules.[2] The general structure of a 3,5-disubstituted 1,2,4-oxadiazole is presented below.

The synthesis of 1,2,4-oxadiazoles typically involves the cyclocondensation of an amidoxime with a carboxylic acid derivative (such as an acid chloride, anhydride, or ester).[3] This versatile synthetic route allows for the introduction of a wide variety of substituents at the C3 and C5 positions, enabling the systematic exploration of the chemical space and the fine-tuning of pharmacological activity.

Below is a generalized workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Caption: Generalized synthetic workflow for 1,2,4-oxadiazoles.

Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole nucleus is a component of several commercially available drugs and a vast number of compounds with demonstrated biological activities.[1] This wide range of pharmacological effects underscores the versatility of this scaffold in drug design.

Anticancer Activity

A significant number of 1,2,4-oxadiazole derivatives have been reported to possess potent anticancer properties.[2][4] These compounds have been shown to target various mechanisms involved in cancer progression, including cell cycle regulation and apoptosis. For instance, certain derivatives have been identified as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) and topoisomerases.[5]

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | PC3, A549, MCF-7, DU-145 | 0.01 - 1.77 | [2] |

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (colon) | 4.96 | [4] |

| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | PC3, A549, HEPG2, DU-145 | 0.11 - 0.43 | [5] |

The structure-activity relationship (SAR) studies of some anticancer 1,2,4-oxadiazoles have revealed that the nature of the substituents at the C3 and C5 positions is crucial for their activity.[1] For example, the presence of electron-donating groups has been shown to enhance antiproliferative potency in some cases.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been well-documented.[2] Molecular docking studies have suggested that some of these compounds can bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development.[2] The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced as a cough suppressant, which also points towards its utility in inflammation-related respiratory conditions.[1]

Antimicrobial and Antifungal Activity

The 1,2,4-oxadiazole scaffold has been incorporated into various compounds exhibiting antibacterial and antifungal properties.[2] These derivatives have shown activity against a range of pathogens, highlighting their potential in the development of new anti-infective agents.

Central Nervous System (CNS) Activity

Derivatives of 1,2,4-oxadiazole have been investigated for their effects on the central nervous system, with compounds showing potential as anticonvulsants, antidepressants, and for the treatment of Alzheimer's disease.[1][6] Some derivatives have been identified as agonists or antagonists of various CNS receptors, including muscarinic, benzodiazepine, and serotonin receptors.[7][8] A recent study highlighted novel 1,2,4-oxadiazole derivatives as potent multifunctional agents for Alzheimer's disease, exhibiting excellent inhibitory potential against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6]

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| 1,2,4-oxadiazole derivatives | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [6] |

| 1,2,4-oxadiazole derivatives | Monoamine Oxidase B (MAO-B) | 117.43 - 140.02 | [6] |

This compound: A Profile and Postulated Biological Activity

While direct biological data for this compound is scarce in the current literature, we can infer its potential activities based on the established SAR of the 1,2,4-oxadiazole scaffold.

-

The 3-Benzyl Moiety: The presence of a benzyl group at the C3 position introduces a lipophilic and aromatic character to the molecule. In many biologically active compounds, benzyl groups are involved in hydrophobic and π-π stacking interactions within protein binding pockets.

-

The 5-Methanamine Moiety: The methanamine group at the C5 position provides a primary amine, which is a key functional group for forming hydrogen bonds and salt bridges with biological targets. Primary amines are common features in many neurotransmitter analogs and enzyme inhibitors.

Given these structural features, it is plausible that this compound could exhibit activity in the following areas:

-

CNS Activity: The overall structure bears some resemblance to phenethylamine-based neuromodulators. The primary amine could interact with monoamine transporters or receptors. It is worth investigating its potential as a monoamine oxidase (MAO) inhibitor or as a ligand for adrenergic, dopaminergic, or serotonergic receptors.

-

Enzyme Inhibition: The combination of an aromatic ring and a primary amine makes it a candidate for inhibiting enzymes where such interactions are critical for substrate or inhibitor binding.

The following diagram illustrates a hypothetical interaction of this compound with a generic enzyme active site.

Caption: Hypothetical binding interactions of the target compound.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following is a general workflow for the initial biological characterization of a novel 1,2,4-oxadiazole derivative.

Caption: A general workflow for the biological evaluation of a novel compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7, A549, PC3) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Preparation: Prepare recombinant human MAO-A and MAO-B.

-

Incubation: Pre-incubate the enzyme with various concentrations of this compound.

-

Substrate Addition: Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection agent.

-

Fluorescence/Absorbance Measurement: Monitor the production of the fluorescent or colored product over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibition of each MAO isoform.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas. While this compound remains a relatively unexplored entity, a systematic analysis of its structural features in the context of the broader 1,2,4-oxadiazole literature suggests promising avenues for investigation, particularly in the realms of oncology and central nervous system disorders. The experimental workflows outlined in this guide provide a clear path for the initial biological characterization of this compound. Further research into this and related molecules will undoubtedly continue to unlock the full therapeutic potential of the 1,2,4-oxadiazole nucleus.

References

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel).

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.

- Novel 1,2,4-Oxadiazole Deriv

- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. University of Palermo Institutional Research Archive.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evalu

- IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Methenamine. Wikipedia.

- This compound B1068918.

- Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate.

- Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3.

- A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Journal of Drug Delivery and Therapeutics.

- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Journal of Chemical and Pharmaceutical Research.

- Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles.

- Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. Bioorganic & Medicinal Chemistry.

- (N-Isocyanimino)Triphenylphosphorane as an Efficient Reagent for the Preparation of N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol- 2-yl)Methanamine Derivatives via in-Situ Generation of Densely Functionalized Iminophosphoranes.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.

- Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.

- 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Journal of Biomolecular Structure and Dynamics.

- 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-(4-((3-fluorobenzyl)oxy)phenyl) methylidene)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide. PubChem.

- Methenamine Hippur

- Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding. Brieflands.

- New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

The Structure-Activity Relationship of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-oxadiazole motif has emerged as a privileged scaffold in modern medicinal chemistry, valued for its metabolic stability and role as a versatile bioisostere.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine core. We will dissect the key structural components of this scaffold, offering evidence-based insights into how modifications of the benzyl and methanamine moieties, as well as the central oxadiazole ring, can modulate pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the rational design of novel therapeutics based on this promising chemical entity.

Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] Its unique electronic and structural properties have made it a cornerstone in the design of a wide array of therapeutic agents.[1][4] The stability of the oxadiazole ring to metabolic degradation, particularly its resistance to hydrolysis, makes it an attractive bioisosteric replacement for ester and amide functionalities, which are often liabilities in drug candidates.[2][5] This bioisosterism allows for the enhancement of pharmacokinetic profiles, including improved metabolic stability and oral bioavailability.[2]

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The versatility of this scaffold stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. Furthermore, the synthetic accessibility of 3,5-disubstituted 1,2,4-oxadiazoles allows for the systematic exploration of chemical space around the core, facilitating the optimization of potency and selectivity.[6]

This guide focuses on the this compound scaffold, a promising starting point for the development of novel therapeutics. By understanding the SAR of this core structure, researchers can make informed decisions in the design and synthesis of next-generation drug candidates.

The this compound Core: A Structural Overview

The this compound scaffold can be deconstructed into three key components, each offering a vector for chemical modification and SAR exploration:

-

The 3-Benzyl Moiety: This lipophilic group can engage in hydrophobic and van der Waals interactions with the target protein. Modifications to the phenyl ring can influence potency, selectivity, and pharmacokinetic properties.

-

The 1,2,4-Oxadiazole Core: This central heterocyclic ring serves as a rigid linker and a key pharmacophoric element. Its electronic properties and ability to act as a hydrogen bond acceptor are critical for target engagement.

-

The 5-Methanamine Moiety: The primary amine provides a key interaction point, often forming salt bridges or hydrogen bonds with the target. Its basicity and nucleophilicity can be modulated through substitution.

The following sections will delve into the specific SAR for each of these components, drawing upon established principles of medicinal chemistry and data from related compound series.

Structure-Activity Relationship (SAR) Analysis

Modifications of the 3-Benzyl Moiety

The benzyl group at the 3-position of the oxadiazole ring plays a crucial role in anchoring the molecule within the binding pocket of its biological target. The SAR at this position is typically driven by hydrophobic and steric interactions.

-

Aromatic Ring Substitution: The introduction of substituents on the phenyl ring can have a profound impact on activity. Electron-donating groups (e.g., -OCH₃, -CH₃) can enhance potency by increasing the electron density of the ring, potentially leading to more favorable π-π stacking interactions. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the electronic profile of the molecule and may be beneficial for modulating off-target effects or improving metabolic stability. The position of the substituent (ortho, meta, or para) is also critical and can influence the conformational preference of the benzyl group.

-

Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and improve drug-like properties.[7] For instance, replacing the benzene ring with a pyridine or thiophene ring can introduce additional hydrogen bond acceptors or donors, potentially leading to new interactions with the target. Saturated bicyclic systems can also serve as bioisosteres for the phenyl ring, offering a way to reduce lipophilicity and improve solubility.[8]

The Central 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is not merely a passive linker but an active contributor to the overall pharmacological profile. Its primary role is to correctly orient the 3- and 5-substituents for optimal target interaction. However, the heteroatoms within the ring also play a direct role in binding.

-

Isomeric Scaffolds: While this guide focuses on the 1,2,4-oxadiazole isomer, it is worth noting that other oxadiazole isomers, such as the 1,3,4-oxadiazole, exist and can exhibit different biological activities and physicochemical properties.[5] A systematic comparison of these isomers can be a valuable exercise in lead optimization.

-

Electronic Nature: The electron-withdrawing nature of the 1,2,4-oxadiazole ring influences the pKa of the 5-methanamine moiety and the overall electronic distribution of the molecule. This can have a significant impact on target binding and membrane permeability.

Modifications of the 5-Methanamine Moiety

The primary amine at the 5-position is often a critical pharmacophoric element, engaging in key ionic or hydrogen bonding interactions with the target.

-

Alkylation: N-alkylation of the primary amine can modulate its basicity and introduce steric bulk. Mono- or di-alkylation can lead to changes in selectivity and potency. For example, in some cases, a secondary amine may be optimal for target engagement, while in others, a tertiary amine might be preferred to reduce hydrogen bonding potential and improve cell permeability.

-

Acylation: Acylation of the amine to form an amide can significantly alter the electronic and steric properties of this moiety. This transformation can be used to probe the importance of the basic amine for activity.

-

Bioisosteric Replacements for the Amine: In cases where the basicity of the amine leads to undesirable properties such as poor permeability or off-target effects, bioisosteric replacements can be considered. For example, a hydroxyl or methoxy group could be explored to replace the amine and assess the importance of the hydrogen bond donor/acceptor properties at this position.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of novel this compound derivatives.

General Synthetic Scheme

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an amidoxime with an activated carboxylic acid derivative.[6]

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol:

-

Amidoxime Formation: A substituted benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent system (e.g., ethanol/water) under reflux to yield the corresponding substituted benzamidoxime.

-

Acylation: N-Boc-aminoacetonitrile is hydrolyzed to N-Boc-glycine. The resulting carboxylic acid is then activated using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) and reacted with the benzamidoxime from Step 1 to form the acylated intermediate.

-

Cyclization and Deprotection: The acylated intermediate is heated in a high-boiling solvent such as toluene or xylene to effect cyclodehydration to the 1,2,4-oxadiazole ring. The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound analog.

Biological Evaluation: A General In Vitro Assay Cascade

The specific biological assays will depend on the therapeutic target of interest. However, a general cascade for initial in vitro evaluation is outlined below.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. Bioisosterism - Drug Design Org [drugdesign.org]

- 8. researchgate.net [researchgate.net]

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Linchpin Intermediate in the Development of Potent 5-HT2B Receptor Antagonists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is a crucial chemical intermediate, primarily recognized for its role as a foundational scaffold in the synthesis of potent and selective 5-HT2B receptor antagonists. While the compound itself does not possess a defined pharmacological profile, its structural motifs are integral to a class of molecules with significant therapeutic potential. This guide delineates the synthetic utility of this compound, the pharmacological rationale for targeting the 5-HT2B receptor, and the preclinical validation of the resulting antagonist compounds. We will explore detailed synthetic protocols, in vitro and in vivo characterization methodologies, and the mechanistic underpinnings of 5-HT2B antagonism in relevant disease models.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisostere for esters and amides. Its incorporation into drug candidates can enhance pharmacokinetic properties and modulate target engagement. This compound emerges as a key building block, providing a versatile platform for the elaboration of more complex molecular architectures. Its primary utility has been demonstrated in the generation of antagonists for the serotonin 5-HT2B receptor, a target implicated in a range of pathophysiological processes.

The serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR), is expressed in the cardiovascular system, gastrointestinal tract, and central nervous system.[1] While involved in normal physiological functions, its overactivation is linked to pathological conditions such as cardiac fibrosis, valvular heart disease, and pulmonary arterial hypertension (PAH).[1][2] Consequently, the development of selective 5-HT2B antagonists represents a promising therapeutic strategy for these and other disorders.[1][3] This guide will focus on the journey from the pivotal intermediate, this compound, to the pharmacologically active 5-HT2B antagonists it helps create.

Synthetic Pathway to 5-HT2B Receptor Antagonists

The synthesis of potent 5-HT2B antagonists from this compound is a multi-step process that leverages well-established organic chemistry principles. The following protocol is a representative example of how this intermediate is utilized.

Representative Synthetic Protocol

A key step in the synthesis involves the reaction of this compound with a suitable electrophile, often an activated carboxylic acid or sulfonyl chloride, to form a more complex amide or sulfonamide. The choice of the reacting partner is crucial for modulating the final compound's affinity and selectivity for the 5-HT2B receptor.

Step 1: Acylation of this compound

-

Dissolve this compound hydrochloride in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.

-

Introduce the desired acylating agent (e.g., a substituted benzoyl chloride or a heteroaromatic carboxylic acid activated with a coupling reagent like HATU) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product via column chromatography on silica gel to yield the desired N-acylated 5-HT2B receptor antagonist.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents unwanted side reactions with the acylating agent.

-

Tertiary Amine Base: Acts as a proton scavenger, driving the reaction to completion without participating as a nucleophile.

-

Coupling Reagents (for carboxylic acids): Convert the carboxylic acid into a more reactive species, facilitating amide bond formation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for a 5-HT2B antagonist.

Pharmacological Profile of Derived 5-HT2B Antagonists

The pharmacological characterization of the synthesized compounds is essential to determine their potency, selectivity, and mechanism of action.

Mechanism of Action

5-HT2B receptor antagonists function by competitively binding to the 5-HT2B receptor, thereby preventing the endogenous ligand, serotonin (5-HT), from activating it.[1] The 5-HT2B receptor is a Gq/11-coupled GPCR. Its activation by serotonin initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can lead to cellular responses like smooth muscle cell proliferation and fibrosis.[1] By blocking this initial binding event, the antagonists effectively inhibit these downstream signaling pathways.

5-HT2B Signaling Pathway and Antagonism Diagram

Caption: 5-HT2B receptor signaling and point of antagonism.

In Vitro Characterization

The in vitro evaluation of the synthesized compounds is critical for determining their affinity and functional activity at the 5-HT2B receptor.

3.3.1. Radioligand Binding Assay Protocol

This assay measures the affinity of the test compound for the 5-HT2B receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2B receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD) and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

3.3.2. Functional Assay: Calcium Flux

This assay measures the ability of the antagonist to block serotonin-induced increases in intracellular calcium.

-

Cell Culture: Plate cells expressing the 5-HT2B receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the antagonist to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of serotonin to stimulate the receptor.

-

Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR).

-

Data Analysis: Determine the IC50 of the antagonist in inhibiting the serotonin-induced calcium signal.

3.3.3. In Vitro Data Summary

| Compound ID | 5-HT2B Ki (nM) | 5-HT2B Functional IC50 (nM) | Selectivity vs. 5-HT2A (fold) | Selectivity vs. 5-HT2C (fold) |

| Example 1 | 5.2 | 10.8 | >100 | >150 |

| Example 2 | 2.1 | 5.5 | >200 | >300 |